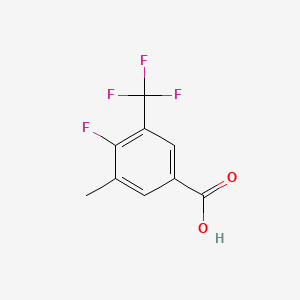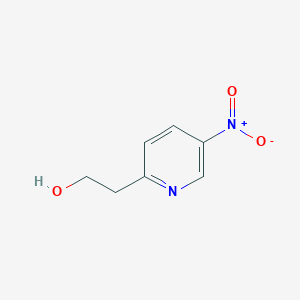
2-(5-硝基吡啶-2-基)乙醇
描述
“2-(5-Nitropyridin-2-yl)ethanol” is a chemical compound with the molecular formula C7H8N2O3 . It is also known by other synonyms such as “2-Pyridineethanol, 5-nitro-”, “2-(5-nitro-2-pyridyl)ethanol”, and "2-(5-Nitropyridin-2-yl)ethan-1-ol" .
Synthesis Analysis
The synthesis of nitropyridines, including “2-(5-Nitropyridin-2-yl)ethanol”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis
The molecular structure of “2-(5-Nitropyridin-2-yl)ethanol” consists of a pyridine ring with a nitro group at the 5-position and an ethanol group at the 2-position .科学研究应用
抗癌药物合成
研究表明2-(5-硝基吡啶-2-基)乙醇衍生物在合成抗癌药物方面具有潜力。例如,从类似化合物衍生的吡啶并[4,3-b][1,4]噁唑和吡啶并[4,3-b][1,4]噻嗪对培养的L1210细胞增殖和携带P388白血病的小鼠存活显示出影响(Temple et al., 1983)。
抗有丝分裂药物
与2-(5-硝基吡啶-2-基)乙醇相关的化合物,如肟和酮或醇基团,在小鼠中展示了抗肿瘤活性。这些化合物作为强有力的抗有丝分裂剂的前体,根据它们的结构组分具有不同程度的生物活性(Temple et al., 1992)。
电荷转移超分子组装
2-(5-硝基吡啶-2-基)乙醇的衍生物2-氨基-5-硝基吡啶已被用于与Keggin多氧阴离子形成新化合物。这些化合物展示了独特的电荷转移性能和热稳定性,在材料科学中具有重要意义(Gamelas et al., 2006)。
乙醇的催化转化
在催化领域,2-(5-硝基吡啶-2-基)乙醇的衍生物已被研究其在某些催化剂上对乙醇脱氧的作用,显示出在燃料电池和能源转换应用中有着有希望的结果(Li et al., 2012)。
非线性光学(NLO)应用
使用与2-(5-硝基吡啶-2-基)乙醇相关的化合物合成用于电光活性聚氨酯的衍生物已被进行研究。这些衍生物被研究其非线性光学系数,突显了它们在先进光学材料中的潜在用途(Jecs et al., 2009)。
安全和危害
The safety data sheet for a similar compound, “2-Hydroxy-5-nitropyridine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
作用机制
Mode of Action
This transformation is a common occurrence in organic synthesis and can lead to different products depending on the solvent used. Therefore, it’s plausible that 2-(5-Nitropyridin-2-yl)ethanol could interact with its targets in a similar manner.
Biochemical Pathways
. This alteration could potentially affect various biochemical pathways.
Result of Action
. This alteration could potentially lead to various molecular and cellular effects.
生化分析
Biochemical Properties
2-(5-Nitropyridin-2-yl)ethanol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes such as α-glucosidase and α-amylase, exhibiting inhibitory effects . These interactions are crucial as they can modulate the activity of these enzymes, which are involved in carbohydrate metabolism. The compound’s nitro group is likely responsible for these inhibitory effects, as it can form hydrogen bonds and other interactions with the active sites of the enzymes.
Cellular Effects
The effects of 2-(5-Nitropyridin-2-yl)ethanol on various cell types and cellular processes have been studied extensively. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of antioxidant enzymes, thereby affecting the oxidative stress levels within cells . Additionally, it has been reported to impact the expression of genes involved in inflammatory responses, suggesting a potential role in modulating immune cell functions.
Molecular Mechanism
At the molecular level, 2-(5-Nitropyridin-2-yl)ethanol exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can result in conformational changes that reduce the enzyme’s catalytic efficiency . Additionally, the compound can interact with transcription factors, leading to changes in gene expression. These interactions are facilitated by the nitro group’s ability to form hydrogen bonds and other non-covalent interactions with biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Nitropyridin-2-yl)ethanol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of 2-(5-Nitropyridin-2-yl)ethanol vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as reducing oxidative stress and modulating inflammatory responses . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-(5-Nitropyridin-2-yl)ethanol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo reduction and oxidation reactions, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s activity and its effects on cellular processes. Additionally, the compound’s interactions with metabolic enzymes can alter metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of 2-(5-Nitropyridin-2-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 2-(5-Nitropyridin-2-yl)ethanol is an important factor that determines its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and the nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2-(5-nitropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-4-3-6-1-2-7(5-8-6)9(11)12/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDGEJIEPUQPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



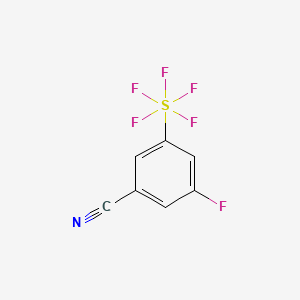

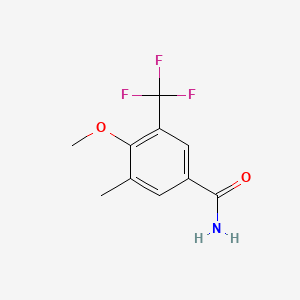
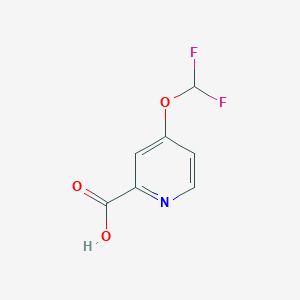

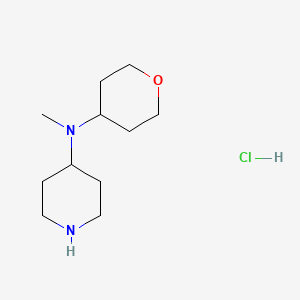


![3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1405345.png)


